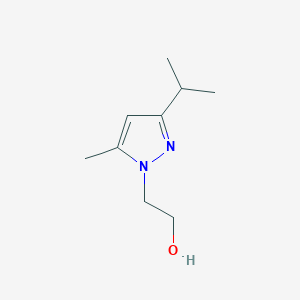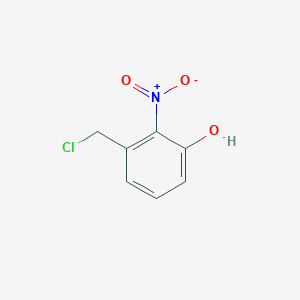![molecular formula C26H38Br2O2 B14138595 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene is a brominated naphthalene derivative with the molecular formula C26H38Br2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene typically involves the bromination of naphthalene derivatives followed by etherification. One common method includes the bromination of 3,6-dihydroxynaphthalene with bromine in the presence of a suitable solvent, followed by the reaction with 2-ethylhexanol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling and Kumada polymerization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used reagents for this reaction.
Kumada Polymerization: Nickel catalysts and Grignard reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted naphthalene derivatives, while Kumada polymerization can produce naphthalene-based polymers .
Applications De Recherche Scientifique
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of brominated compounds with biological systems.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene involves its interaction with molecular targets through its bromine atoms and ether groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo substitution reactions makes it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene
- 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
- 4,7-Dibromo-2,1,3-benzothiadiazole
Uniqueness
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene is unique due to its specific substitution pattern and the presence of two 2-ethylhexyl ether groups. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C26H38Br2O2 |
|---|---|
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
2,7-dibromo-3,6-bis(2-ethylhexoxy)naphthalene |
InChI |
InChI=1S/C26H38Br2O2/c1-5-9-11-19(7-3)17-29-25-15-22-16-26(24(28)14-21(22)13-23(25)27)30-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
Clé InChI |
GQMOJIBUWJLPDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC2=CC(=C(C=C2C=C1Br)Br)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


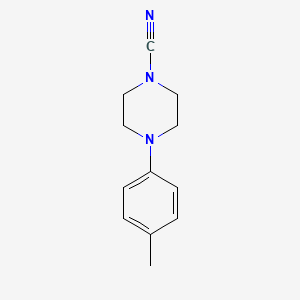

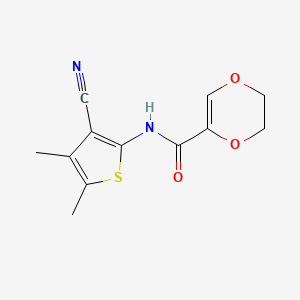
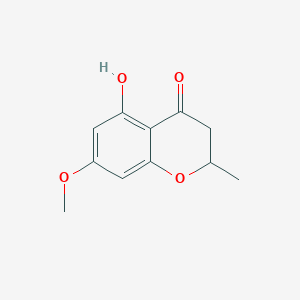
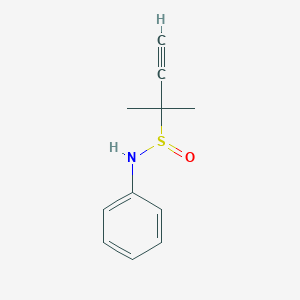
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
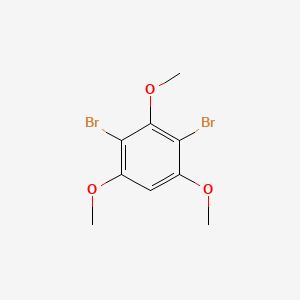
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)




